molecular formula C8H9ClN2O2 B2938741 4-Amino-5-chloro-2-methoxybenzamide CAS No. 24190-74-7

4-Amino-5-chloro-2-methoxybenzamide

Cat. No. B2938741
Key on ui cas rn: 24190-74-7
M. Wt: 200.62
InChI Key: BRXXTVNYHGGBKP-UHFFFAOYSA-N
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Patent
US04097487

Procedure details

By following general method B using 1.0 g. of 4-amino-5-chloro-2-methoxybenzoic acid and 1.2 g. of N-(2',4'-dichlorophenylmethyl)-N-ethylethylenediamine, 1.6 g. of N-[2-(N'-2',4'-dichlorophenylmethyl)-N'-ethylamino)ethyl]-4-amino-5-chloro-2-methoxybenzamide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.ClC1C=C(Cl)C=CC=1C[N:23](CC)CCN>>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([NH2:23])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CN(CCN)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)N)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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